5,8-Dibromopyrido[3,4-b]pyrazine
Overview
Description
5,8-Dibromopyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C₇H₃Br₂N₃ and a molecular weight of 288.93 g/mol . This compound is characterized by the presence of two bromine atoms at the 5 and 8 positions on the pyrido[3,4-b]pyrazine ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dibromopyrido[3,4-b]pyrazine typically involves the bromination of pyrido[3,4-b]pyrazine. One common method includes the reaction of pyrido[3,4-b]pyrazine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 8 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromopyrido[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used. The reactions are conducted under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
5,8-Dibromopyrido[3,4-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of 5,8-Dibromopyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2,3-Bis(decyloxy)pyridine[3,4-b]pyrazine: Exhibits stronger electron-withdrawing ability due to the presence of additional nitrogen atoms.
2,3-Bis(decyloxy)quinoxaline: Similar structure but with different electronic properties.
Uniqueness
5,8-Dibromopyrido[3,4-b]pyrazine is unique due to the specific positioning of the bromine atoms, which significantly influences its chemical reactivity and potential applications. Its ability to undergo selective substitution and coupling reactions makes it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
5,8-dibromopyrido[3,4-b]pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2N3/c8-4-3-12-7(9)6-5(4)10-1-2-11-6/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIQZKROTCIZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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